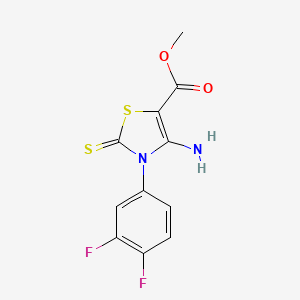
Methyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . They are key structural fragments of many pharmaceuticals and biologically active molecules .
Synthesis Analysis
Thiazoles can be synthesized through several methods, including the reaction of α-haloketones with thioamides . The synthesis of specific derivatives would depend on the substituents present in the molecule .Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The specific structure of your compound would depend on the positions and types of the substituents.Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .科学的研究の応用
Synthesis and Photophysical Properties
Research by Murai, Furukawa, and Yamaguchi (2018) focused on the synthesis and photophysical properties of 5-N-Arylaminothiazoles, highlighting the importance of sulfur-containing functional groups on the electronic structures of thiazoles. This work emphasizes the utility of these compounds in material sciences, sensing hazardous compounds, and biomolecular sciences due to their fluorescent properties (Murai et al., 2018).
Heterocyclic Compound Synthesis
Shibuya's study (1984) explored the reactions of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds, leading to various heterocyclic structures such as thiazole derivatives. This research demonstrates the chemical versatility and reactivity of thiazole compounds in creating a wide range of heterocyclic molecules (Shibuya, 1984).
Pharmacological Potential
The study by Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, evaluating their central nervous system activity. Some compounds exhibited significant antidepressant and anxiolytic properties, showcasing the potential therapeutic applications of these molecules (Clerici et al., 2001).
Antimicrobial Activity
Research by Abdel‐Hafez (2003) focused on synthesizing new 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives and evaluating their antimicrobial activity. This study adds to the understanding of the potential use of thiazole derivatives as antimicrobial agents (Abdel‐Hafez, 2003).
Envelope Protein Targeting for Antiviral Therapy
Mayhoub et al. (2011) designed and synthesized thiazoles targeting flavivirus envelope proteins, aiming to improve therapeutic indices and metabolic stabilities for antiviral therapy. This research underscores the potential of thiazole derivatives in combating viral infections (Mayhoub et al., 2011).
特性
IUPAC Name |
methyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2S2/c1-17-10(16)8-9(14)15(11(18)19-8)5-2-3-6(12)7(13)4-5/h2-4H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEHMQDRYPCZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
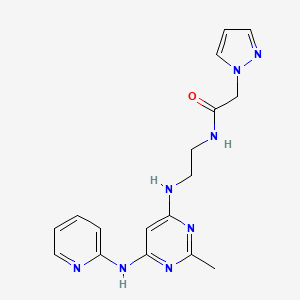
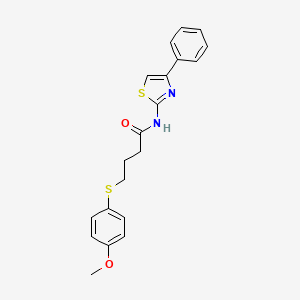
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)

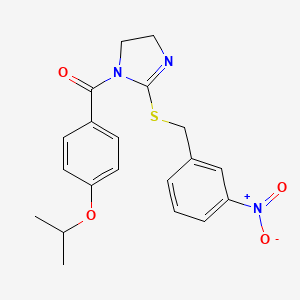
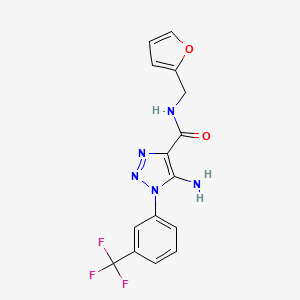

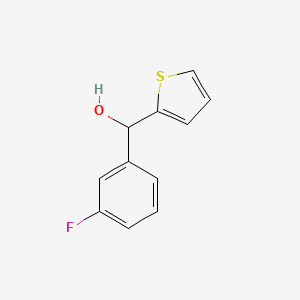
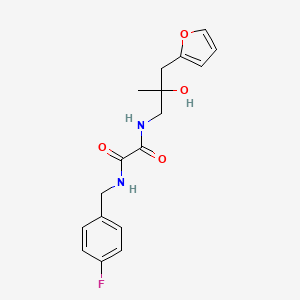
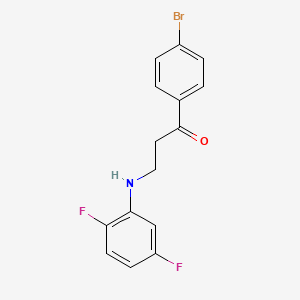
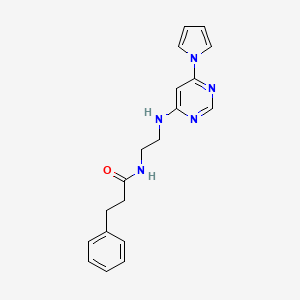
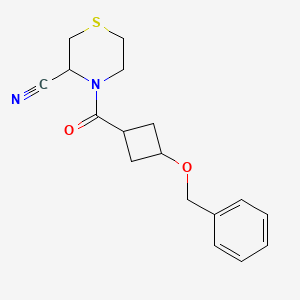
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2875674.png)
